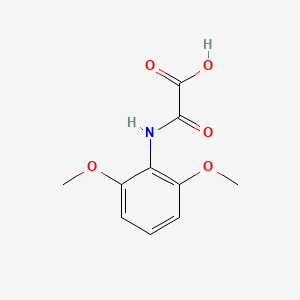

2,6-Dimethoxyanilino(oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

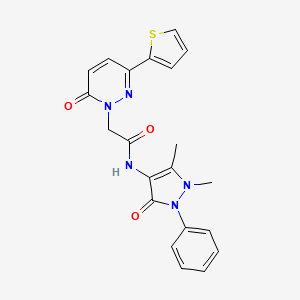

2,6-Dimethoxyanilino(oxo)acetic acid is also referred to as [(2,6-dimethylphenyl)carbamoyl]formic acid . It is a compound with a molecular weight of 225.20 .

Molecular Structure Analysis

The empirical formula of this compound is C10H11NO5 . The SMILES string representation is O=C(C(O)=O)NC1=C(OC)C=CC=C1OC .Physical and Chemical Properties Analysis

This compound is a powder . Its molecular weight is 225.20 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

2,6-Dimethoxyanilino(oxo)acetic acid is implicated in the synthesis of various complex organic compounds, demonstrating its versatility in organic chemistry. For example, it is used in acetic acid-mediated multicomponent synthesis processes. This method allows for the creation of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are studied for their physical and chemical properties through single-crystal XRD analysis and DFT studies. These compounds show promising applications due to their strong C–H⋯O and N–H⋯O interactions and potential binding abilities in biological receptors, highlighted by molecular docking studies suggesting efficacy against SARS-CoV-2 Mpro (Patel et al., 2022).

Catalysis and Reaction Mechanisms

The compound plays a role in catalysis and reaction mechanisms. For instance, in the presence of acetic acid, iron complexes catalyze the oxidation of olefins by H2O2 to yield epoxides, with acetic acid enhancing epoxidation efficiency. This process is significant for understanding the nature of metal-based oxidants in reactions and has implications for industrial applications where efficient and selective oxidation processes are required (Mas‐Ballesté & Que, 2007).

Environmental Applications

This compound derivatives are investigated for environmental applications, such as wastewater treatment. Research into peracetic acid, a related compound, explores its effectiveness and stability for use in advanced oxidative processes by photocatalysis, demonstrating its potential for decomposing into acetic acid and molecular oxygen in water treatment scenarios. This insight into the behavior of peracetic acid under various conditions helps predict its efficiency and the products of its decomposition, making it a valuable tool for environmental cleanup (da Silva et al., 2019).

Oxidation Reactions and Synthesis of Antioxidants

Furthermore, 2,6-dimethoxyphenol, a compound related to this compound, is utilized in enzymatic modifications to synthesize dimers with high antioxidant capacity. This process, involving laccase-mediated oxidation, produces compounds with significantly higher antioxidant capacity than the starting substrate. The study demonstrates the potential of enzymatic oxidation in creating bioactive compounds with enhanced functional properties, highlighting the broader applicability of dimethoxy compounds in generating valuable antioxidants for health and industrial applications (Adelakun et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,6-dimethoxyanilino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-6-4-3-5-7(16-2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULRRTNGXKPSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)NC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)

![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)

![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)

![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2872459.png)